N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine
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Overview
Description
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with methoxy and methyl substituents, and an acetylated L-valine moiety. Coumarin derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine involves several steps. One common synthetic route starts with the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This intermediate is then reacted with various sodium azides to form the desired coumarin derivative. Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory activities . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine can be compared to other coumarin derivatives such as warfarin and dicoumarol. While warfarin is widely used as an anticoagulant, this compound has shown broader biological activities, including antimicrobial and anticancer properties . Similar compounds include:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-hydroxy-4-methyl coumarin: A precursor in the synthesis of various coumarin derivatives.
Properties
Molecular Formula |
C19H23NO7 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H23NO7/c1-9(2)17(18(22)23)20-15(21)8-12-10(3)16-13(26-5)6-11(25-4)7-14(16)27-19(12)24/h6-7,9,17H,8H2,1-5H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChI Key |
GHNNUFODVVVLKM-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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